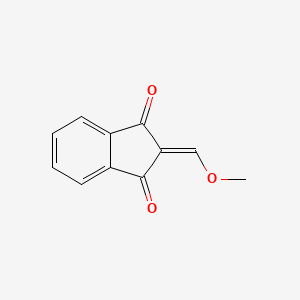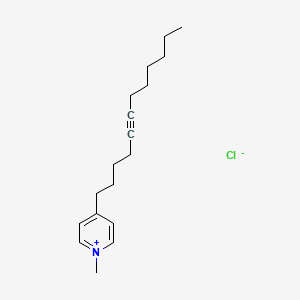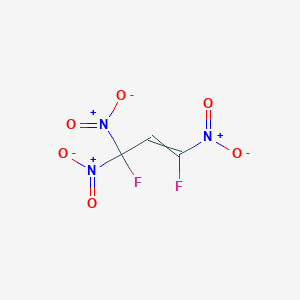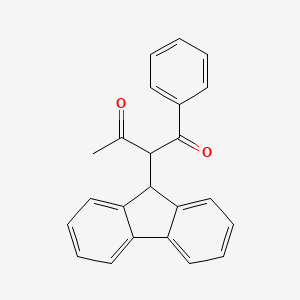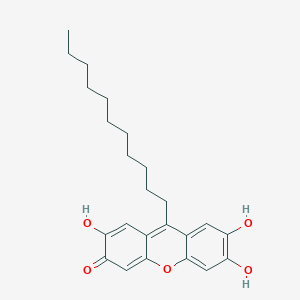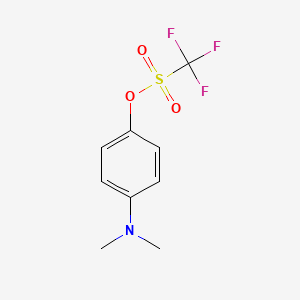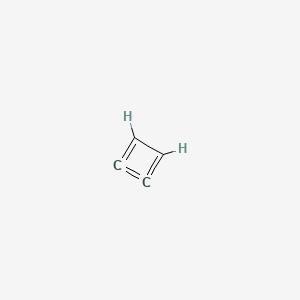
Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(undecafluorocyclohexyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(undecafluorocyclohexyl)- is a highly fluorinated morpholine derivative. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. The extensive fluorination makes it a valuable compound in various scientific and industrial applications due to its stability, hydrophobicity, and resistance to degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(undecafluorocyclohexyl)- typically involves the fluorination of morpholine derivatives. One common method is the reaction of morpholine with perfluorinated reagents under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to achieve the desired level of fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process must ensure the safety and containment of these agents due to their potential hazards.
Analyse Chemischer Reaktionen
Types of Reactions
Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(undecafluorocyclohexyl)- undergoes various chemical reactions typical of secondary amines, albeit with some modifications due to the presence of fluorine atoms. These reactions include:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield partially or fully reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms may be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated morpholine oxides, while substitution reactions can produce a variety of fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(undecafluorocyclohexyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in biological systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential use in drug development, particularly in designing drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty materials, coatings, and surfactants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(undecafluorocyclohexyl)- involves its interaction with molecular targets through its fluorinated structure. The extensive fluorination can enhance the compound’s binding affinity to specific targets, such as enzymes or receptors, by increasing hydrophobic interactions and reducing metabolic degradation. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(heptafluoropropyl)-: Another highly fluorinated morpholine derivative with similar properties but different fluorination patterns.
Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-: Similar in structure but with a different fluorinated substituent.
Uniqueness
Morpholine, 2,2,3,3,5,5,6,6-octafluoro-4-(undecafluorocyclohexyl)- is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. These properties include enhanced stability, hydrophobicity, and resistance to degradation, making it particularly valuable in applications requiring these characteristics.
Eigenschaften
CAS-Nummer |
114832-09-6 |
|---|---|
Molekularformel |
C10F19NO |
Molekulargewicht |
511.08 g/mol |
IUPAC-Name |
2,2,3,3,5,5,6,6-octafluoro-4-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)morpholine |
InChI |
InChI=1S/C10F19NO/c11-1(12)2(13,14)4(17,18)6(21,5(19,20)3(1,15)16)30-7(22,23)9(26,27)31-10(28,29)8(30,24)25 |
InChI-Schlüssel |
CYMKDLLKXWRAMC-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(N2C(C(OC(C2(F)F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



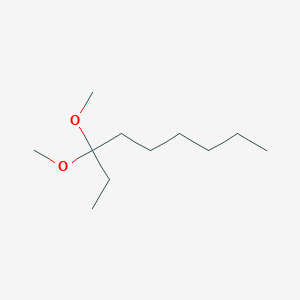
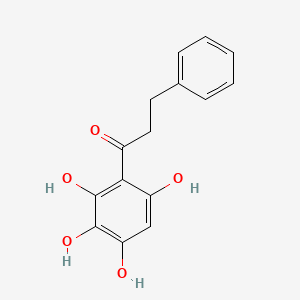
![1-(2,2,2-Trifluoroethyl)-1,4-diazabicyclo[2.2.2]octan-1-ium chloride](/img/structure/B14291200.png)
